molecular formula C9H9NO2 B1296583 1-(Pyridin-3-yl)butane-1,3-dione CAS No. 3594-37-4

1-(Pyridin-3-yl)butane-1,3-dione

Cat. No.: B1296583
CAS No.: 3594-37-4
M. Wt: 163.17 g/mol
InChI Key: OVPXWZQQDUKDFN-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)butane-1,3-dione, also known as 3-Acetoacetylpyridine, is an organic compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . This compound features a pyridine ring attached to a butane-1,3-dione moiety, making it an interesting subject for various chemical studies.

Preparation Methods

The synthesis of 1-(Pyridin-3-yl)butane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-acetylpyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(Pyridin-3-yl)butane-1,3-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products.

Scientific Research Applications

1-(Pyridin-3-yl)butane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form hydrogen bonds and π-π interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

1-(Pyridin-3-yl)butane-1,3-dione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts unique chemical reactivity and potential biological activities.

Biological Activity

1-(Pyridin-3-yl)butane-1,3-dione, also known by its CAS number 582-73-0, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including case studies, research findings, and a detailed analysis of its mechanism of action.

This compound is characterized by the presence of a pyridine ring and a diketone functional group. Its structure can be represented as follows:

C1C2C3C4C5C6\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer agent and its role in modulating key biological pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines through different mechanisms:

  • Inhibition of Cell Proliferation : Studies have demonstrated that this compound can reduce cell proliferation in human cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and HepG2 (hepatocellular carcinoma) cells. The IC50 values for these effects have been reported as low as 11.0 μM in specific assays .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, leading to increased cell death. Mechanistic studies suggest that this may involve the modulation of apoptotic pathways and the expression of pro-apoptotic proteins .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the pyridine ring and the diketone moiety significantly affect the biological activity of this compound. For instance:

ModificationEffect on Activity
Substitution at the 2-position of pyridineIncreased potency against cancer cells
Alteration of the diketone structureEnhanced interaction with cellular targets

These findings suggest that careful structural modifications can lead to compounds with improved efficacy and selectivity.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

  • Study on MDA-MB-231 Cells : In vitro experiments showed that treatment with 10 μM of this compound resulted in a significant reduction in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells compared to untreated controls .
  • HepG2 Cell Line Analysis : In another study, HepG2 cells treated with varying concentrations of the compound exhibited dose-dependent inhibition of growth. The mechanism was linked to the upregulation of caspase activity and downregulation of anti-apoptotic proteins .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with several molecular targets involved in cancer progression:

  • FUSE Binding Protein 1 (FUBP1) : Recent studies have indicated that this compound may inhibit FUBP1's binding to its target DNA sequences, which is crucial for regulating gene expression related to cell cycle control and apoptosis .
  • Calcium Signaling Pathways : The compound has also been implicated in modulating store-operated calcium entry (SOCE), which plays a vital role in cellular migration and invasion processes associated with cancer metastasis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Pyridin-3-yl)butane-1,3-dione, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves condensation reactions between pyridine-3-carboxylic acid derivatives and diketone precursors. For example, using Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) under anhydrous conditions with a catalyst like 4-(dimethylamino)pyridine (DMAP) can yield the target compound. Reaction optimization includes temperature control (e.g., 70°C for cyclization) and stoichiometric adjustments to minimize side products. Post-synthesis purification via liquid-liquid extraction (e.g., ethyl acetate/water) and recrystallization improves purity .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Key safety measures include:

  • Using personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles.
  • Working in a fume hood to avoid inhalation of vapors or dust.
  • Storing the compound in a cool, dry place away from oxidizers and ignition sources.
    Emergency protocols for exposure (e.g., rinsing eyes with water for 15 minutes, seeking medical attention for ingestion) should be strictly followed .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural identity of this compound?

  • Methodological Answer :

  • ¹H NMR : Peaks for the pyridyl protons (δ 7.5–8.5 ppm) and diketone methylene groups (δ 3.5–4.5 ppm) confirm the structure.
  • IR : Strong carbonyl stretches (~1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) are diagnostic.
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical molecular weight .

Advanced Research Questions

Q. What strategies resolve contradictory data in the coordination chemistry of this compound with transition metals?

  • Methodological Answer : Discrepancies in coordination modes (e.g., monodentate vs. bidentate binding) can be addressed via:

  • X-ray crystallography to determine precise metal-ligand geometries.
  • Comparative studies using analogues like 1-(4-pyridyl)butane-1,3-dione to assess electronic effects.
  • DFT calculations to model binding energetics and predict stable configurations .

Q. How does the electronic nature of substituents on the pyridine ring influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., -CF₃) on the pyridine ring can enhance electrophilicity at the diketone moiety, facilitating nucleophilic attacks. For example, trifluoromethyl groups increase the compound’s stability under acidic conditions, enabling use in Suzuki-Miyaura couplings. Systematic substitution studies combined with Hammett plots can quantify these effects .

Q. What mechanistic insights explain side product formation during the synthesis of this compound?

  • Methodological Answer : Common side products arise from:

  • Keto-enol tautomerization of the diketone, which can be suppressed using aprotic solvents (e.g., THF).
  • Pyridine ring oxidation , mitigated by inert atmosphere (N₂/Ar) and reducing agents (e.g., NaBH₄).
    Reaction monitoring via TLC or HPLC helps identify intermediates and optimize quenching steps .

Q. Data Analysis and Experimental Design

Q. How can chemometric tools enhance the reproducibility of synthetic protocols for this compound?

  • Methodological Answer : Design of Experiments (DoE) methodologies, such as factorial designs, can systematically vary parameters (temperature, catalyst loading, solvent ratios) to identify critical factors affecting yield. Response surface models (e.g., Central Composite Design) optimize conditions while minimizing experimental runs .

Q. What analytical workflows validate the purity of this compound for pharmacological studies?

  • Methodological Answer : A tiered approach includes:

  • HPLC-PDA for purity assessment (≥95% by area under the curve).
  • Elemental analysis (C, H, N) to confirm stoichiometry.
  • Karl Fischer titration for residual solvent/water quantification .

Q. Advanced Applications

Q. How does this compound function as a metalloligand in supramolecular chemistry?

  • Methodological Answer : The diketone moiety acts as a bridging ligand, coordinating to metals like Cr(III) or Fe(II) to form polynuclear complexes. Single-crystal X-ray diffraction and magnetic susceptibility measurements reveal structural motifs (e.g., helical chains) and cooperative properties (e.g., spin crossover) .

Q. What computational methods predict the photophysical properties of this compound derivatives?

  • Methodological Answer : Time-dependent density functional theory (TD-DFT) simulations using hybrid functionals (e.g., B3LYP) and solvent models (e.g., PCM) can predict UV-Vis absorption spectra. Comparisons with experimental data (e.g., fluorescence quantum yields) refine computational parameters .

Properties

IUPAC Name

1-pyridin-3-ylbutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-7(11)5-9(12)8-3-2-4-10-6-8/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPXWZQQDUKDFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60306151
Record name Nicotinoylacetone
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Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3594-37-4
Record name 1-(3-Pyridinyl)-1,3-butanedione
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Record name NSC 174282
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Record name Nicotinoylacetone
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Record name Nicotinoylacetone
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Record name 1-(pyridin-3-yl)butane-1,3-dione
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Synthesis routes and methods I

Procedure details

To a solution of methylpyridine-3-carboxylate (20.0 g, 146 mmol) in THF (200 mL) was added acetone (50 mL, 681.0 mmol). Sodium methoxide (32.7 mL of 25% w/w, 146.0 mmol) was added dropwsie at rt under N2. The mixture was stirred at rt for 72 hours, quenched with sat. NH4Cl, acidifed with 1 N HCl to pH-5. The aqueous layer was extracted with EtOAc (3×). The combined organic layers were washed with brine, dried over MgSO4, filtered and concentrated to dryness. The crude material was purified by column chromatography (0-10% EtOAc-Hex) to provide 1-(3-pyridyl)butane-1,3-dione (7 g) as a light yellow crystalline solid. 1H NMR (400 MHz, CDCl3) δ 15.98 (s, 1H), 9.19-8.99 (m, 1H), 8.74 (dd, J=4.8, 1.7 Hz, 1H), 8.34-8.04 (m, 1H), 7.41 (ddd, J=8.0, 4.8, 0.8 Hz, 1H), 6.20 (s, 1H), 2.24 (s, 3H). ESI-MS m/z calc. 163.06, found 164.3 (M+1)+; Retention time: 0.32 minutes (3 min run).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Sodium methoxide
Quantity
32.7 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1-(3-pyridyl)ethanone (15.0 g, 124 mmol) in DMF (100 mL) at 0° C. was added sodium hydride (5.9 g, 149 mmol). The reaction mixture was then stirred at room temperature for 10 minutes. After cooling to 0° C., methyl acetate (11.8 mL, 149 mmol) was slowly added dropwise. The reaction mixture was allowed to slowly warm to room temperature and stirred overnight. The reaction mixture was quenched with the addition of saturated ammonium chloride (100 mL) and acidified to pH 5 with the addition of 1 N HCl. The mixture was then extracted with ethyl acetate (2×75 mL). The organic layers were combined, dried over sodium sulfate, filtered and concentrated under reduced pressure. The 16 grams of crude product were filtered through a plug of silica gel. The filtrate was concentrated under reduced pressure. The residue was taken up in a 1:9 solution of ethyl acetate/hexane (300 mL) at 65° C. The resulting solution was slowly allowed to cool to warm temperature while stirring. The precipitate was collected by vacuum filtration to provide 1-(3-pyridyl)butane-1,3-dione (7.7 g) as a yellow solid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A cooled (0° C.) solution of ethyl nicotinate (3.00 g, 2.71 ml, 19.65 mmol) in THF (10 ml) was treated with sodium hydride (60%, 1.572 g, 39.3 mmol) followed by the dropwise addition of a solution of acetone (2.282 g, 39.3 mmol, 2.89 ml) in THF (10 ml). The mixture was heated at reflux for 3 hours and then allowed to cool to RT. The mixture was acidified to ˜pH5 with 2M HCl and partitioned between EtOAc and water. The organic phase was separated and washed with water, brine, dried (MgSO4) filtered and the solvent was removed in vacuo. Purification by chromatography on silica eluting with iso-hexane/EtOAc afforded the titled compound; 1H NMR (CDCl3, 400 MHz) δ 15.97 (1H, s), 9.10 (1H, s), 8.78 (1H, d), 8.22 (1H, d), 7.49 (1H, t), 6.21 (1H, s), 2.25 (3H, s). LCMS Rt=1.13 mins; [M+H]+ 164.21 Method LowpH_v002.
Quantity
2.71 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.572 g
Type
reactant
Reaction Step Two
Quantity
2.89 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(Pyridin-3-yl)butane-1,3-dione
1-(Pyridin-3-yl)butane-1,3-dione
1-(Pyridin-3-yl)butane-1,3-dione
1-(Pyridin-3-yl)butane-1,3-dione
1-(Pyridin-3-yl)butane-1,3-dione
1-(Pyridin-3-yl)butane-1,3-dione

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